L-Uridine

Vue d'ensemble

Description

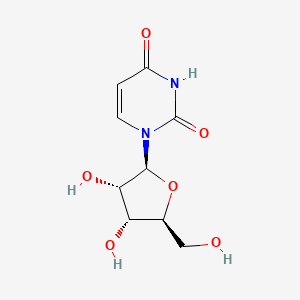

L-Uridine est un nucléoside naturel qui joue un rôle crucial dans divers processus physiologiques au sein du corps humain. C'est un composant de l'acide ribonucléique, responsable de la synthèse des protéines et de l'expression des gènes . La this compound est constituée d'une molécule de sucre, le ribose, liée à une base azotée, l'uracile. Cette structure unique permet à la this compound de participer à la formation de l'acide ribonucléique, où elle s'appaire à l'adénine par des liaisons hydrogène .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La L-Uridine peut être synthétisée par plusieurs méthodes. Une approche courante implique la décarboxylation de l'orotidylate, qui est catalysée par l'orotidylate décarboxylase . Une autre méthode utilise la 5-méthyl-L-uridine comme matière première, suivie d'étapes telles que la déshydratation, l'acylation-halogénation, la réaction de déshalogénation hydrogénante catalytique et la réaction finale d'addition du groupe protecteur du sucre .

Méthodes de production industrielle : La production industrielle de this compound implique souvent la fermentation de souches spécifiques de bactéries ou de levures capables de produire le composé en grandes quantités. Le processus de fermentation est suivi d'étapes d'extraction et de purification pour obtenir de la this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : La L-Uridine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Par exemple, elle peut être modifiée avec diverses chaînes aliphatiques et groupes aromatiques pour produire de nouveaux dérivés .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent souvent des températures, des niveaux de pH et des solvants spécifiques pour obtenir les modifications souhaitées .

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de l'uridine, qui ont été étudiés pour leurs propriétés antimicrobiennes et anticancéreuses .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Médecine : La this compound s'est avérée avoir des effets neuroprotecteurs, aidant au maintien et à la réparation des cellules cérébrales.

5. Mécanisme d'action

La this compound exerce ses effets en participant à la formation de l'acide ribonucléique et en régulant les neurotransmetteurs tels que la dopamine et la sérotonine dans le cerveau . Elle améliore la libération et la disponibilité de ces neurotransmetteurs, qui sont essentiels pour la régulation de l'humeur, la fonction cognitive et le bien-être mental général . De plus, la this compound s'est avérée avoir des effets neuroprotecteurs, aidant au maintien et à la réparation des cellules cérébrales .

Composés similaires :

Adénosine : Un autre nucléoside impliqué dans la formation de l'acide ribonucléique.

Thymidine : Un nucléoside présent dans l'acide désoxyribonucléique.

Cytidine : Un nucléoside impliqué dans la formation de l'acide ribonucléique.

Guanosine : Un nucléoside impliqué dans la formation de l'acide ribonucléique.

Unicité de la this compound : La this compound est unique dans sa capacité à améliorer la libération et la disponibilité des neurotransmetteurs dans le cerveau, ce qui la rend essentielle pour la fonction cognitive et la santé cérébrale globale . Ses effets neuroprotecteurs et ses applications thérapeutiques potentielles dans divers troubles neurologiques la distinguent encore davantage des autres nucléosides .

Applications De Recherche Scientifique

Metabolic Pathways and Energy Production

Recent studies have highlighted the role of L-Uridine in energy metabolism, particularly under conditions where glucose is limited. Research indicates that this compound can be catabolized to provide ribose, which enters glycolytic pathways, thus enabling cells to generate ATP even in the absence of glucose. This mechanism is particularly relevant in cancer metabolism, where tumors often experience nutrient deprivation.

Key Findings:

- Glycolysis Support: this compound-derived ribose can fuel glycolysis, allowing cells to maintain energy production when glucose is scarce. This has been demonstrated in various cancer cell lines and primary macrophages .

- Tumor Microenvironment: In pancreatic cancer models, this compound supplementation led to increased levels of glycolytic intermediates and lactate secretion, indicating enhanced metabolic activity .

Neuroprotective Effects and Cognitive Enhancement

This compound has shown promise in enhancing cognitive functions and neuroprotection. Studies have indicated that dietary supplementation with uridine can improve learning and memory in animal models.

Case Study:

- In a study involving gerbils, the administration of uridine alongside docosahexaenoic acid (DHA) resulted in significant improvements in memory performance on various cognitive tests. This effect was attributed to increased brain phospholipid content and enhanced synaptic membrane synthesis .

Role in Amino Acid Metabolism

This compound's influence extends to amino acid metabolism, particularly during gestation. Research involving sow-piglet models demonstrated that maternal supplementation with uridine positively affected serum amino acid profiles and overall health outcomes for both sows and piglets.

Results:

- Maternal uridine supplementation resulted in higher serum total protein content and improved birth weights of piglets. Additionally, it altered the expression of amino acid transporters, suggesting a role in placental amino acid transfer .

Therapeutic Potential in Mitochondrial Dysfunction

This compound may also serve as a therapeutic agent for conditions involving mitochondrial dysfunction. Studies have shown that uridine can support cell viability under conditions where mitochondrial oxidative phosphorylation is compromised.

Mechanistic Insights:

- The phosphorylytic cleavage of uridine by specific enzymes allows for the generation of ribose-1-phosphate, which can then enter glycolytic pathways, supporting energy production even when traditional pathways are impaired .

Summary of Applications

Mécanisme D'action

L-Uridine exerts its effects by participating in the formation of ribonucleic acid and regulating neurotransmitters such as dopamine and serotonin in the brain . It enhances the release and availability of these neurotransmitters, which are vital for mood regulation, cognitive function, and overall mental well-being . Additionally, this compound has been found to have neuroprotective effects, aiding in the maintenance and repair of brain cells .

Comparaison Avec Des Composés Similaires

Adenosine: Another nucleoside involved in the formation of ribonucleic acid.

Thymidine: A nucleoside found in deoxyribonucleic acid.

Cytidine: A nucleoside involved in the formation of ribonucleic acid.

Guanosine: A nucleoside involved in the formation of ribonucleic acid.

Uniqueness of L-Uridine: this compound is unique in its ability to enhance the release and availability of neurotransmitters in the brain, making it essential for cognitive function and overall brain health . Its neuroprotective effects and potential therapeutic applications in various neurological disorders further distinguish it from other nucleosides .

Activité Biologique

L-Uridine is a pyrimidine nucleoside that plays crucial roles in various biological processes, including nucleic acid synthesis, glycogen metabolism, and cellular signaling. Its biological activity has garnered attention for its potential therapeutic applications, particularly in regenerative medicine, neuroprotection, and metabolic disorders.

1. Regenerative Properties

Recent studies have identified this compound as a pro-regenerative metabolite . It has been shown to enhance the activity of human stem cells and promote tissue regeneration across various models. For instance, uridine supplementation in human mesenchymal stem cells (hMSCs) led to:

- Increased proliferation rates.

- Enhanced cartilage formation.

- Improved genome stability.

These findings suggest that uridine can reprogram aged stem cells into a more youthful state, significantly boosting their regenerative capabilities .

Table 1: Effects of Uridine on Stem Cell Activity

| Parameter | Control Group | Uridine-Treated Group |

|---|---|---|

| Proliferation Rate | Baseline | Increased |

| Cartilage Formation | Limited | Enhanced |

| Genome Stability | Lower | Higher |

2. Neuroprotective Effects

This compound has shown promise in treating mood disorders. An open-label study involving adolescents with bipolar disorder indicated that uridine administration resulted in a significant reduction of depressive symptoms, with participants experiencing an average decrease of 54% in their Children's Depression Rating Scale-Revised (CDRS-R) scores after six weeks of treatment .

Table 2: Summary of CDRS-R Score Changes

| Participant Group | Mean CDRS-R Score at Entry | Mean CDRS-R Score After Treatment | Percentage Reduction |

|---|---|---|---|

| All Participants | 65.6 | 30 | 54% |

3. Metabolic Regulation

This compound plays a pivotal role in metabolic processes, particularly in glucose and lipid metabolism. It is involved in the synthesis of uridine diphosphate glucose (UDPG), which is crucial for glycogen synthesis and O-GlcNAcylation—a modification that affects protein function and cellular signaling pathways. Abnormal uridine levels have been associated with metabolic disorders such as diabetes and obesity .

4. Cancer Metabolism

Emerging research suggests that this compound may enhance the metabolism of pancreatic cancer cells under glucose-restricted conditions. In vitro studies demonstrated that uridine supplementation increased glycolytic intermediates and lactate secretion, indicating enhanced glycolytic flux and mitochondrial activity . This suggests a potential role for this compound in supporting cancer cell metabolism.

Case Study 1: Regeneration in Muscular Injury Models

In a study involving muscular injury models, uridine treatment significantly improved tissue repair. Mice treated with uridine exhibited:

- Reduced fibrotic areas.

- Decreased pro-inflammatory cytokine levels.

- Enhanced grip strength and running distance compared to control groups .

Case Study 2: Neuroprotective Effects in Adolescents

In the aforementioned study on adolescents with bipolar disorder, participants reported improvements not only in depressive symptoms but also in psychosocial domains such as school performance and peer relations, supporting the multifaceted benefits of uridine treatment .

Propriétés

IUPAC Name |

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-PSQAKQOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.